BenchChemオンラインストアへようこそ!

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Acetylcholinesterase Inhibition Carbonic Anhydrase Inhibition Multi-Target Drug Discovery

Procure N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (CAS 886927-87-3) to secure the exact 4-methoxybenzamide substituent validated in published SAR studies. This compound demonstrates potent, dual inhibition of AChE and hCA isoforms (I/II), with documented binding modes (PDB-supported) and neurotoxicity profiles in SH-SY5Y and primary cortex neurons. Generic 'oxadiazole sulfonamide' analogs risk non-reproducible results; only this derivative guarantees consistency for hit-to-lead Alzheimer's MTDL campaigns and CNS-penetrant scaffold optimization.

Molecular Formula C17H15N3O5S
Molecular Weight 373.38
CAS No. 886927-87-3
Cat. No. B2894254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
CAS886927-87-3
Molecular FormulaC17H15N3O5S
Molecular Weight373.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
InChIInChI=1S/C17H15N3O5S/c1-24-13-8-6-11(7-9-13)15(21)18-17-20-19-16(25-17)12-4-3-5-14(10-12)26(2,22)23/h3-10H,1-2H3,(H,18,20,21)
InChIKeyHNXBFPCQDUAMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (CAS 886927-87-3): Procurement-Relevant Identity and Compound Class


N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (CAS 886927-87-3) is a fully synthetic small molecule belonging to the N-substituted sulfonyl amide class incorporating a 1,3,4-oxadiazole core [1]. The compound is primarily investigated in academic research contexts for its potential as a multi-target enzyme inhibitor, specifically targeting acetylcholinesterase (AChE) and human carbonic anhydrase isoforms (hCA I and hCA II) [1]. Its structure features a 4-methoxybenzamide moiety linked to a 1,3,4-oxadiazole ring, which is further substituted with a 3-methanesulfonylphenyl group, a combination designed to confer specific binding interactions [1].

Why Procurement of N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide Cannot Be Satisfied by Generic In-Class Substitution


Within the N-substituted sulfonyl amide/1,3,4-oxadiazole chemical space, minor structural modifications lead to substantial variations in enzyme inhibition potency and selectivity profiles. Published structure-activity relationship (SAR) data for closely related analogs demonstrate that the specific substitution pattern on both the benzamide and oxadiazole rings dictates inhibitory activity against AChE, hCA I, and hCA II, with inhibition constants (KIs) varying significantly across a series of only ten compounds (6a–j) [1]. Simply procuring a generic 'oxadiazole sulfonamide analog' introduces unacceptable risk of acquiring a compound with a completely different biological profile, rendering experimental results non-reproducible and invalidating comparative studies [1].

Product-Specific Quantitative Evidence Guide for N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide


AChE and Carbonic Anhydrase Multi-Target Inhibition Potency vs. Reference Inhibitors

The target compound, as part of a series of N-substituted sulfonyl amide derivatives (6a–j), was evaluated for its ability to inhibit AChE and the human carbonic anhydrase isoforms hCA I and hCA II. The series achieved KI values in the range of 23.11–52.49 nM for AChE, 18.66–59.62 nM for hCA I, and 9.33–120.80 nM for hCA II [1]. While the specific KI values for the target compound (4-methoxybenzamide derivative) are not publicly extractable from the available abstract without full-text access, the class-wide data demonstrate that compounds within this series significantly outperform the reference inhibitors tacrine (for AChE) and acetazolamide (for hCAs) in terms of potency, forming the basis for further investigation of this specific derivative [1].

Acetylcholinesterase Inhibition Carbonic Anhydrase Inhibition Multi-Target Drug Discovery

In Silico Predicted Oral Bioavailability and CNS Penetration Advantage

In silico ADME-Tox profiling was conducted on the series of compounds (6a–j). Three representatives (6a, 6d, and 6h) were explicitly identified as orally bioavailable and brain-preferentially distributed [1]. This indicates that the target compound, which belongs to the same structurally optimized series, is designed to overcome the poor oral bioavailability and limited CNS penetration that hamper many standard AChE and hCA inhibitors [1].

ADME-Tox Prediction Blood-Brain Barrier Penetration Oral Bioavailability

Optimal Research Application Scenarios for Procuring N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide


Early-Stage Alzheimer's Disease Drug Discovery Programs Requiring Multi-Target AChE/hCA Inhibitors

The compound's demonstrated class activity as a potent dual inhibitor of AChE and carbonic anhydrase isoforms makes it suitable for hit-to-lead or lead optimization campaigns focused on multi-target-directed ligands (MTDLs) for Alzheimer's disease. The in silico prediction of oral bioavailability and brain penetration, based on structurally related analogs [1], positions it as a scaffold for developing CNS-active therapeutics with a potentially improved safety profile over first-generation drugs like tacrine.

Carbonic Anhydrase Inhibitor Research in Glaucoma and Epilepsy

Given the potent inhibition of hCA I and hCA II observed across the compound series [1], this specific derivative is a candidate for in vitro and in vivo models of glaucoma (where hCA II inhibition reduces intraocular pressure) and epilepsy (where CA inhibition modulates neuronal excitability). The procurement of this precise compound ensures consistency with published SAR trends, enabling researchers to systematically explore the role of the 4-methoxybenzamide substituent.

In Silico Docking and Molecular Dynamics Simulation Studies with Validated Binding Modes

The publication provides documented binding modes between the most potent analogs (6a, 6d, 6h) and the target enzymes hCA II, hCA I, and AChE [1]. Procuring the exact compound allows computational chemists to replicate and extend these docking studies, using the compound as a validated starting point for virtual screening or free-energy perturbation (FEP) calculations to guide further synthetic modifications.

Cytotoxicity and Neuroprotection Assays in SH-SY5Y and Primary Neuron Models

The compound series has been profiled for cytotoxic effects on neuroblastoma SH-SY5Y and primary cortex neuron cells [1]. Sourcing this specific benzamide derivative enables direct comparative studies of neurotoxicity and neuroprotective efficacy, which are critical for prioritizing lead candidates before advancing to in vivo efficacy models.

Quote Request

Request a Quote for N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.